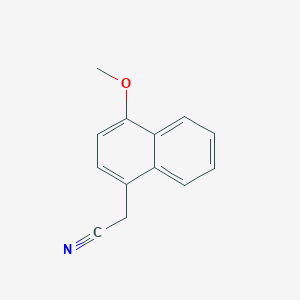

2-(4-Methoxynaphthalen-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxynaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) at the fourth position and an acetonitrile group (-CH2CN) at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxynaphthalen-1-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxynaphthalene.

Bromination: The 4-methoxynaphthalene undergoes bromination to form 1-bromo-4-methoxynaphthalene.

Nucleophilic Substitution: The brominated compound is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the acetonitrile group, resulting in the formation of this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific solvents, catalysts, and controlled temperatures to ensure efficient conversion and minimize by-products.

Analyse Des Réactions Chimiques

Key Reaction Pathway (Adapted from ):

Starting Material: Brominated 4-methoxynaphthalene derivative (e.g., 1-bromo-4-methoxynaphthalene)

Reagents:

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)/water solvent system

Procedure:

-

Dissolve the brominated precursor in DMSO/water.

-

Add KCN (1.2 equivalents).

-

Heat to 65°C for 3 hours.

-

Extract with methyl tert-butyl ether (MTBE), wash with water, and concentrate to yield the product.

Yield: Quantitative (near 100%)

Melting Point: 83°C (for the 7-methoxy isomer; positional isomer data inferred) .

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

-

Reagents: Concentrated HCl or NaOH

-

Product: 2-(4-Methoxynaphthalen-1-yl)acetic acid

-

Application: Intermediate for anti-cancer agents (e.g., tubulin inhibitors) .

Reduction to Amine

Catalytic hydrogenation or LiAlH₄ reduces the nitrile to a primary amine:

-

Reagents: H₂/Pd-C or LiAlH₄

-

Product: 2-(4-Methoxynaphthalen-1-yl)ethylamine

-

Use: Building block for sulfonamide-based Mcl-1 inhibitors .

Anticancer Agents

-

Tubulin Polymerization Inhibitors:

4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines (e.g., 5i ) derived from this acetonitrile exhibit IC₅₀ values of 3.77 µM against MCF-7 cells .

Mcl-1 Protein Inhibitors

-

Sulfonamide Derivatives:

N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides (e.g., 19 , 21 ) show Kᵢ values of 170–180 nM against Mcl-1, with apoptosis induction in HL-60 leukemia cells .

Reaction Table

Key Research Findings

-

Stereoelectronic Effects: The methoxy group at the 4-position stabilizes the naphthalene ring through conjugation, enhancing electrophilic substitution reactivity .

-

Photostability: Methoxynaphthalene derivatives exhibit competitive absorption under UV light, limiting photolytic efficiency in aqueous acetonitrile .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Agomelatine

One of the primary applications of 2-(4-Methoxynaphthalen-1-yl)acetonitrile is its role in the industrial synthesis of agomelatine, a novel antidepressant with melatonergic and serotonergic properties. The synthesis process involves several steps that utilize this compound as a key intermediate. The method developed allows for high yields and purity, making it suitable for pharmaceutical production .

1.2 Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown promising results against various human tumor cell lines, demonstrating potential as antitumor agents . The mechanism of action often involves the inhibition of specific proteins associated with cancer cell survival.

Synthetic Methodologies

2.1 Versatile Synthetic Reagent

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, leading to the generation of diverse chemical entities. For example, it has been employed in the synthesis of complex molecules through reactions such as nucleophilic substitutions and coupling reactions .

2.2 Photoremovable Protecting Groups

The compound has also been investigated for its potential as a photoremovable protecting group in organic synthesis. This application is particularly relevant in the field of photochemistry, where controlled release of functional groups is essential for synthesizing complex molecular architectures .

Biological Evaluations

3.1 Antimicrobial Properties

Studies have explored the antimicrobial activity of compounds derived from this compound. These derivatives have been tested against various pathogens, revealing moderate to potent activity against certain bacterial strains . This suggests potential applications in developing new antimicrobial agents.

3.2 Drug-Like Properties

The drug-like properties of synthesized compounds from this compound have been evaluated using computational methods such as SwissADME. These evaluations indicate favorable pharmacokinetic profiles, making them candidates for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways

Comparaison Avec Des Composés Similaires

4-Methoxy-1-naphthonitrile: Similar structure but lacks the acetonitrile group.

1-Cyano-4-methoxynaphthalene: Another derivative with a cyano group instead of acetonitrile

Activité Biologique

2-(4-Methoxynaphthalen-1-yl)acetonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique methoxynaphthalene structure, which may influence its interaction with biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical formula is C12H11N, and it features a methoxy group attached to a naphthalene ring, contributing to its lipophilicity and ability to cross biological membranes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with naphthalene structures have shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| P388 (murine leukemia) | 10.5 |

| HCT116 (human colon cancer) | 15.3 |

| HepG2 (human hepatoma) | 12.7 |

These results suggest that this compound may possess similar activities, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of compounds related to this compound. Preliminary studies indicate that naphthalene derivatives can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings point towards a potential role for this compound in developing new antimicrobial agents .

Study on Anticancer Activity

A study published in Molecules explored the anticancer potential of naphthalene derivatives, including those structurally similar to this compound. The study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Research on Antimicrobial Effects

Another research article highlighted the antimicrobial properties of methoxy-substituted naphthalene derivatives against resistant bacterial strains. The study found that these compounds could disrupt bacterial cell membranes, leading to cell death .

Propriétés

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZCZUJRHFKBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.